3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one
Description
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)16-13/h1-8,12,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAZTVZJRMKRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962875 | |
| Record name | 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43064-15-9 | |
| Record name | 3,4-Dihydro-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43064-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-c)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of raw materials and reaction parameters is crucial to achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, studies have shown that certain derivatives can inhibit protein tyrosine phosphatases, which are critical in cancer signaling pathways .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promise as potential antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .
Table 1: Summary of Research Findings on Anticancer Activity
Table 2: Antimicrobial Activity Data
Mechanism of Action
The mechanism of action of 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
Role of the 3-Phenyl Group
The phenyl group at the 3-position contributes to π-π stacking interactions in kinase and PDE binding sites. However, its efficacy depends on additional substituents. For example:
- 1-[2-(4-Morpholinyl)ethyl]-3-(phenylmethyl)pyrido[3,4-b]pyrazin-2(1H)-one () uses a morpholine-ethyl chain to improve solubility and bioavailability.
Biological Activity
3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyridopyrazines, which are noted for their potential applications in drug development, particularly as anticancer and antimicrobial agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.
- IUPAC Name: 3-phenyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
- Molecular Formula: C13H11N3O
- CAS Number: 43064-15-9
Synthesis
The synthesis of this compound typically involves cyclization reactions between appropriate precursors like 2-aminopyridine and diketones or aldehydes under acidic or basic conditions. The reaction conditions greatly influence the yield and purity of the final product.
Anticancer Properties
Research indicates that compounds within the pyridopyrazine class exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that derivatives of similar structures showed stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action for these anticancer effects often involves apoptosis induction through pathways involving caspases and modulation of apoptotic proteins like p53 and Bax .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can modulate receptor activities that influence cellular signaling pathways related to growth and apoptosis.
- Induction of Apoptosis: Activation of caspases leading to programmed cell death has been observed in treated cancer cells .
Case Studies
One notable study focused on the synthesis of novel derivatives based on the pyrazine structure and their evaluation for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as selective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step cyclization reactions. For example:
- Step 1 : Condensation of phenyl-substituted aldehydes with amine precursors under acidic or basic conditions to form the pyrazinone core .
- Step 2 : Cyclization via catalytic methods (e.g., Pd-mediated coupling) or thermal activation to assemble the pyrido-pyrazine framework .
- Optimization : Key parameters include solvent choice (DMSO or ethanol), temperature (80–120°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization occurs .
- Engineering Controls : Work in a fume hood with local exhaust ventilation. Avoid contact with strong oxidizers or acids to prevent hazardous reactions .
- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 mins and seek medical attention .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and substituent positions (e.g., phenyl group integration at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 265.12) .
- X-ray Crystallography : Resolve crystal packing and bond angles for regiochemical validation (if single crystals are obtained) .
Advanced Research Questions
Q. How can reaction conditions be tailored to improve regioselectivity in pyrido-pyrazinone synthesis?
- Strategies :
- Catalytic Systems : Use Pd(OAc)/XPhos to direct cross-coupling at the 3-position of the pyrazinone ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electron-deficient aromatic ring activation, favoring phenyl group attachment at specific sites .
- Temperature Modulation : Lower temperatures (60–80°C) reduce side reactions like over-cyclization .
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?
- SAR Insights :
- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position improve kinase inhibition potency by 2–3 fold compared to unsubstituted analogs .
- Heterocycle Fusion : Pyrido-pyrazinones fused with triazoles show enhanced solubility and target binding (e.g., IC values < 100 nM in FGFR kinase assays) .
- Data Validation : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) using dose-response curves and molecular docking simulations .
Q. How should researchers address discrepancies in reported biological activity data?
- Resolution Strategies :
- Assay Standardization : Use consistent cell lines, incubation times, and ATP concentrations in kinase assays to minimize variability .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase studies) to validate assay conditions .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
